Cas no 936-44-7 (3-Phenylpyrrolidine)

3-Phenylpyrrolidine structure
3-Phenylpyrrolidine structure
3-Phenylpyrrolidine
936-44-7
C10H13N
147.216922521591
MFCD01838169
40337
3146743

3-Phenylpyrrolidine Properties

Names and Identifiers

    • 3-Phenylpyrrolidine
    • (Pyrrolidin-3-yl)benzene
    • 3-Phenyl-pyrrolidine
    • Pyrrolidine, 3-phenyl-
    • PRRFFTYUBPGHLE-UHFFFAOYSA-N
    • (r)-3-phenylpyrrolidine
    • 3-phenyl-pyrolidine
    • 4-phenyl-pyrrolidine
    • 3-phenyl-pyrollidine
    • PubChem22374
    • (+/-)-3-phenyl-pyrrolidine
    • 3-phenylpyrrolidine, AldrichCPR
    • HMS1704P05
    • STK006609
    • BBL008865
    • SBB010168
    • KM3208
    • BDBM50144660
    • AB09982
    • 3-Phenylpyrrolidine (ACI)
    • SB45543
    • AKOS000674061
    • MFCD19216484
    • 936-44-7
    • EN300-59950
    • PD181509
    • Z926900322
    • DB-023157
    • SY099501
    • SCHEMBL4122
    • MFCD01838169
    • AKOS016051772
    • J-513066
    • VU0490391-1
    • F2189-0088
    • ALBB-017869
    • SB15498
    • SY245835
    • DTXSID60389848
    • MFCD06796635
    • J-803041
    • SY023454
    • MFCD19216485
    • SY240487
    • CS-W002828
    • BS-13527
    • CHEMBL75207
    • +Expand
    • MFCD01838169
    • PRRFFTYUBPGHLE-UHFFFAOYSA-N
    • 1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2
    • C1C=CC(C2CCNC2)=CC=1

Computed Properties

  • 147.104799g/mol
  • 0
  • 1.7
  • 1
  • 1
  • 1
  • 147.104799g/mol
  • 147.104799g/mol
  • 12Ų
  • 11
  • 116
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1

Experimental Properties

  • 2.09230
  • 12.03000
  • 243.4℃ at 760 mmHg
  • Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid

3-Phenylpyrrolidine Security Information

3-Phenylpyrrolidine Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Phenylpyrrolidine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GSPY-100mg
Pyrrolidine, 3-phenyl-
936-44-7 98%
100mg
$9.00 2024-04-20
A2B Chem LLC
AH82918-100mg
3-Phenylpyrrolidine
936-44-7 98%
100mg
$9.00 2024-07-18
Aaron
AR00GSYA-100mg
Pyrrolidine, 3-phenyl-
936-44-7 95%
100mg
$7.00 2024-07-18
abcr
AB234664-1 g
3-Phenylpyrrolidine, 95%; .
936-44-7 95%
1g
€127.00 2023-04-27
Alichem
A109005100-5g
3-Phenylpyrrolidine
936-44-7 95%
5g
$231.00 2023-08-31
Ambeed
A281057-100mg
3-Phenylpyrrolidine
936-44-7 98%
100mg
$11.0 2024-05-28
Apollo Scientific
OR12549-250mg
3-Phenylpyrrolidine
936-44-7
250mg
£11.00 2024-07-28
AstaTech
65218-1/G
3-PHENYL-PYRROLIDINE
936-44-7 95%
1g
$75 2023-09-16
Chemenu
CM197741-1g
3-Phenyl-pyrrolidine
936-44-7 95%+
1g
$80 2023-03-07
Crysdot LLC
CD11009514-1g
3-Phenylpyrrolidine
936-44-7 95+%
1g
$85 2024-07-19

3-Phenylpyrrolidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Reference
Preparation of piperazinylquinazolines and related compounds as agonists of neurotensin receptor 1
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium ,  Ammonia ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.3 Reagents: Ammonium chloride ;  -78 °C; 16 h, -78 °C → rt
1.4 Reagents: Potassium hydroxide Solvents: Ethyl acetate ,  Water ;  basified, rt
Reference
Double Reduction of Cyclic Aromatic Sulfonamides: A Novel Method for the Synthesis of 2- and 3-Aryl-Substituted Cyclic Amines
Evans, Paul; McCabe, Thomas; Morgan, Ben S.; Reau, Sophie, Organic Letters, 2005, 7(1), 43-46

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium formate
Reference
The use of the β-amino alcohol N-oxide derivatives in the synthesis of 2-, 3- or 4-alkyl substituted NH pyrrolidines
Roussi, Georges; Zhang, Jidong, Tetrahedron, 1991, 47(28), 5161-72

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  2 h, rt
Reference
Preparation of 2-(cyclic amino)pyrimidone derivatives as tau protein kinase 1 (TPK1) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Improvement of 3-phenylpyrrolidine synthesis
Bulat, A. D.; Grishin, V. V.; Kuznetsova, T. E.; Nekrasov, S. V.; Passet, B. V., Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(4), 60-2

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 d
Reference
High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212
Niso, Mauro; Mosier, Philip D.; Marottoli, Roberta; Ferorelli, Savina; Cassano, Giuseppe; et al, Future Medicinal Chemistry, 2019, 11(19), 2547-2562

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 3 h, 0 °C → reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1
Reference
Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase
Lv, Wei; Banerjee, Biplab; Molland, Katrina L.; Seleem, Mohamed N.; Ghafoor, Adil; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 406-418

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
Reference
A 3 + 2 cycloaddition route to nitrogen-hydrogen pyrrolidines devoid of electron-withdrawing groups
Roussi, Georges; Zhang, Jidong, Tetrahedron Letters, 1988, 29(28), 3481-2

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of biphenylisoxazole derivatives for use as lysophosphatidic acid receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
N-Substituted 3-arylpyrrolidines: potent and selective ligands at the serotonin 1A receptor
Ahn, Kyo Han; Lee, Seok Jong; Lee, Chang-Ho; Hong, Chang Y.; Park, Tae Kyo, Bioorganic & Medicinal Chemistry Letters, 1999, 9(10), 1379-1384

Synthetic Circuit 11

Reaction Conditions
Reference
Regioselective synthesis of 3-aryl substituted pyrrolidines via palladium catalyzed arylation: pharmacological evaluation for central dopaminergic and serotonergic activity
Sonesson, Clas; Wikstroem, Haekan; Smith, Martin W.; Svensson, Kjell; Carlsson, Arvid; et al, Bioorganic & Medicinal Chemistry Letters, 1997, 7(3), 241-246

Synthetic Circuit 12

Reaction Conditions
Reference
Preparation of 3-[4-(2-heterocyclylethoxy)benzoyl-2-phenylbenzothiophenes for use in alleviating the symptoms of post-menopausal syndrome
, European Patent Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole
Sonesson, Clas; Larhed, Mats; Nyqvist, Camilla; Hallberg, Anders, Journal of Organic Chemistry, 1996, 61(14), 4756-4763

Synthetic Circuit 14

Reaction Conditions
Reference
Method of 3-phenylpyrrolidine synthesis via phase-transfer-catalyzed alkylation of benzyl cyanide with β-chlorodiethyl ether in presence of katamin AB
, USSR, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Stereochemical studies. XLV. A novel regiospecific ring opening of optically active 2-substituted 1-tosylaziridines
Tseng, Chung Chyi; Terashima, Shiro; Yamada, Shunichi, Chemical & Pharmaceutical Bulletin, 1977, 25(1), 166-70

Synthetic Circuit 16

Reaction Conditions
Reference
The absolute configuration of 3-phenylpyrrolidine
Bettoni, Giancarlo; Cellucci, Carla; Tortorella, Vincenzo, Journal of Heterocyclic Chemistry, 1976, 13(5), 1053-5

Synthetic Circuit 17

Reaction Conditions
Reference
Synthesis and study of adrenolytic substances. IV. Pyrroxan and related compounds
Dobrina, V. A.; Ioffe, D. V.; Kuznetsov, S. G.; Chigarev, A. G., Khimiko-Farmatsevticheskii Zhurnal, 1974, 8(6), 14-17

Synthetic Circuit 18

Reaction Conditions
Reference
3-Phenylpyrrolidine
, USSR, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Synthesis and reactions of β-phenyl-β-cyanopropionic acid
Chigarev, A. G.; Ioffe, D. V., Zhurnal Organicheskoi Khimii, 1967, 3(1), 85-8

3-Phenylpyrrolidine Raw materials

3-Phenylpyrrolidine Preparation Products

3-Phenylpyrrolidine Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:936-44-7)
ZHAO JING LI
17558870519
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